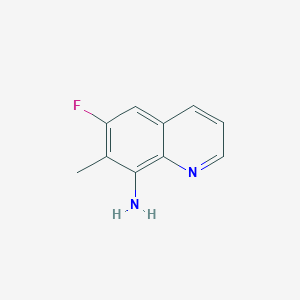

6-Fluoro-7-methylquinolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

6-fluoro-7-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-8(11)5-7-3-2-4-13-10(7)9(6)12/h2-5H,12H2,1H3 |

InChI Key |

YNVDULVQLPRSEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=C1N)F |

Origin of Product |

United States |

Chemical Transformations and Derivatization Reactions of 6 Fluoro 7 Methylquinolin 8 Amine and Its Derivatives

Reactivity of the Amino Group at the C-8 Position

The primary amino group at the C-8 position of 6-fluoro-7-methylquinolin-8-amine is a key site for a variety of chemical modifications, including N-alkylation, N-arylation, and amide formation. These reactions allow for the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives with potentially altered chemical and physical properties.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the amino group in 8-aminoquinolines possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl and aryl halides. While specific studies on the N-alkylation and N-arylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from general principles and studies on related 8-aminoquinoline (B160924) derivatives.

N-alkylation can be achieved using various alkylating agents like alkyl halides (iodides, bromides, chlorides) or sulfates in the presence of a base. The base is crucial to deprotonate the amino group, enhancing its nucleophilicity, or to neutralize the acid generated during the reaction.

Table 1: Representative N-Alkylation and N-Arylation Reactions of Aminoquinolines

| Reactant | Reagent | Catalyst/Base | Product | Notes |

|---|---|---|---|---|

| 8-Aminoquinoline | Benzyl chloride | NaH | N-Benzylquinolin-8-amine | General method for N-benzylation. |

| 8-Aminoquinoline | Iodomethane | K₂CO₃ | N-Methylquinolin-8-amine | Standard methylation procedure. |

N-arylation of 8-aminoquinolines is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the aminoquinoline and an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Amide Formation

The reaction of the C-8 amino group with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of stable amide linkages. This is a widely used transformation for creating libraries of compounds with diverse functionalities. The synthesis of 8-amidoquinoline derivatives is of significant interest due to their potential applications as fluorescent probes and in medicinal chemistry. nih.gov

The direct condensation of a carboxylic acid with this compound typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. Alternatively, the more reactive acyl chlorides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

A study on the synthesis of 8-amino-quinoline derivatives with natural antioxidant acids demonstrated the formation of amides by coupling 8-aminoquinoline with various carboxylic acids using DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While this study did not use the exact 6-fluoro-7-methyl substituted analogue, the methodology is directly applicable.

Table 2: Examples of Amide Formation with 8-Aminoquinoline Derivatives

| 8-Aminoquinoline Derivative | Carboxylic Acid/Derivative | Coupling Agent/Base | Product | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Acetic anhydride | - | N-Acetylquinolin-8-amine | Standard acylation. |

| 8-Aminoquinoline | Ferulic acid | DCC, DMAP | N-(Feruloyl)quinolin-8-amine | nih.gov |

Functionalization of the Quinoline (B57606) Ring System

The quinoline ring of this compound is an aromatic system that can undergo various functionalization reactions, including palladium-catalyzed cross-couplings, halogenation, and formylation. The existing substituents (fluoro, methyl, and amino groups) direct the position of these modifications.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on this compound, a leaving group, typically a halogen (e.g., Br, I) or a triflate, needs to be present on the quinoline ring. Assuming a bromo- or iodo- derivative of this compound is available (e.g., at the C-5 position), it could undergo various cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. It is a key method for synthesizing arylalkynes.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium.

While specific examples for this compound are not readily found, the synthesis of 6,8-disubstituted 1,7-naphthyridines using palladium-catalyzed cross-coupling reactions highlights the applicability of these methods to related heterocyclic systems. nih.gov

Halogenation and Subsequent Derivatization

The introduction of a halogen atom (e.g., bromine, chlorine) onto the quinoline ring provides a handle for further functionalization, particularly through cross-coupling reactions. The position of halogenation on the this compound ring will be directed by the existing substituents. The amino group is a strong activating group and will direct electrophilic substitution to the ortho and para positions. In this case, the C-5 position is the most likely site for electrophilic halogenation.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reaction conditions can be tuned to achieve mono- or di-halogenation. Once halogenated, the derivative can be used in the aforementioned cross-coupling reactions.

Formylation Reactions

The introduction of a formyl group (-CHO) onto the quinoline ring can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent example. wikipedia.orgorganic-chemistry.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.

For electron-rich aromatic systems like quinolines, particularly those bearing an activating amino group, the Vilsmeier-Haack reaction can proceed under relatively mild conditions. The formylation of 8-hydroxyquinoline (B1678124) derivatives has been shown to occur at the C-5 and C-7 positions. nih.gov Given the activating nature of the amino group in this compound, formylation would be expected to occur at the C-5 position. The resulting aldehyde can then serve as a versatile intermediate for the synthesis of other derivatives, such as Schiff bases or carboxylic acids.

Borylation Reactions for Further Functionalization

The strategic introduction of a boronate ester group onto the quinoline scaffold represents a powerful method for subsequent chemical modifications. In the case of 6-fluoroquinolines, iridium-catalyzed C-H borylation has been shown to be a highly effective and regioselective transformation. nih.gov This methodology is particularly valuable in medicinal chemistry for the synthesis of complex molecules. nih.gov

The borylation of 6-fluoroquinolines typically proceeds at the C7 position, guided by the electronic influence of the fluorine atom at C6. nih.gov This reaction is often carried out using reagents such as bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst, for example, [Ir(OMe)COD]2, and a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy). nih.gov The resulting 7-borylated quinoline derivatives are versatile intermediates that can participate in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C7 position. nih.gov

While the primary focus of published research has been on 6-fluoroquinolines, the principles can be extended to derivatives like this compound. The presence of the methyl group at C7 and the amino group at C8 would likely influence the regioselectivity of the borylation reaction, potentially directing it to other positions on the quinoline ring. However, specific studies on the borylation of this compound itself are not extensively detailed in the reviewed literature.

A general procedure for the iridium-catalyzed borylation of 6-fluoroquinolines involves reacting the quinoline substrate with B2pin2 and the iridium catalyst in a suitable solvent under an inert atmosphere. acs.org The resulting boronic esters are often used in subsequent reactions without extensive purification due to their potential instability on silica (B1680970) gel. acs.org For instance, the crude borylated intermediate can be directly subjected to conditions for further functionalization, such as bromination using copper(II) bromide. nih.gov

Table 1: Examples of Borylation Reactions on 6-Fluoroquinoline (B108479) Scaffolds

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| 4-Chloro-6-fluoro-2-methylquinoline (B103436) | 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | [Ir(OMe)COD]2, dtbpy, B2pin2 | Good (by 1H NMR) | acs.org |

| Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | Methyl 4-chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate | [Ir(OMe)COD]2, dtbpy, B2pin2 | Good (by 1H NMR) | acs.org |

This compound as a Building Block in Complex Chemical Synthesis

The quinoline nucleus is a fundamental scaffold in a vast array of pharmacologically active compounds, both natural and synthetic. nih.govresearchgate.net The specific substitution pattern of this compound makes it a valuable and versatile building block for the construction of more complex chemical entities. The presence of the fluorine atom, a methyl group, and a primary amine offers multiple points for chemical modification and diversification.

Formation of Polycyclic Quinoline Derivatives

The synthesis of polycyclic systems that incorporate the quinoline framework is an area of significant interest in medicinal chemistry. nih.gov While direct examples utilizing this compound are not prevalent in the literature, the general reactivity of aminoquinolines suggests its potential in constructing fused heterocyclic systems. For instance, the amino group at the C8 position can participate in cyclization reactions with suitable bifunctional reagents to form additional rings.

One common strategy involves the reaction of an amino group with a carbonyl compound or its equivalent to form a new heterocyclic ring. For example, the reaction of 6-amino-1,3-dimethyluracils with 2-bromobenzaldehydes using a copper(II)-catalyzed Ullman-type domino reaction leads to the formation of pyrimidine-fused quinolines. nih.gov A similar approach could theoretically be applied to this compound to generate novel polycyclic structures.

Ligand Synthesis for Coordination Chemistry

8-Aminoquinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.netscispace.com The nitrogen atom of the quinoline ring and the nitrogen of the C8-amino group can act as a bidentate chelate, binding to a metal center. The resulting metal complexes have applications in areas such as catalysis and materials science. researchgate.net

The synthesis of ligands based on the 8-aminoquinoline scaffold often involves modification of the amino group. For example, tripodal septa-dentate ligands have been synthesized from 8-aminoquinoline, which form complexes with transition metals like zinc(II), cadmium(II), and cobalt(III). researchgate.net this compound, with its specific substitution pattern, can be used to synthesize ligands with tailored electronic and steric properties. The fluorine and methyl groups can influence the coordination geometry and the stability of the resulting metal complexes.

Furthermore, 8-hydroxyquinoline-amino acid hybrids have been synthesized and used to form half-sandwich rhodium and ruthenium complexes. nih.gov These complexes exhibit interesting solution chemistry and have been investigated for their potential biological activities. nih.gov This highlights the potential of incorporating this compound into more complex ligand architectures for various applications.

Scaffold Modification for Structural Diversity Libraries

The generation of structural diversity libraries is a key strategy in drug discovery to explore a wide range of chemical space and identify new bioactive molecules. nih.gov The this compound scaffold is an excellent starting point for creating such libraries due to its multiple functionalization points.

The primary amine at the C8 position is a particularly useful handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can significantly alter the physicochemical properties and biological activity of the resulting compounds. For instance, a series of heterocyclic Schiff bases and their reduced products have been synthesized from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) for evaluation as antiproliferative agents. semanticscholar.org

The fluorine atom at the C6 position is another important feature, as the introduction of fluorine into organic molecules can enhance metabolic stability and binding affinity. nih.gov The aromatic quinoline core itself can also be further functionalized, for example, through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups.

Computational and Theoretical Chemistry of 6 Fluoro 7 Methylquinolin 8 Amine

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for studying quinoline (B57606) derivatives.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 6-Fluoro-7-methylquinolin-8-amine, the process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized geometry provides the most probable structure of the molecule in the gas phase. Key predicted structural parameters would include bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the rotational barriers around single bonds, such as the C-N bond of the amine group and the C-C bond of the methyl group. This analysis identifies different stable conformers and the energy required to transition between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| Quinoline Ring Bond Angles | ~120° (average) |

| Amino Group H-N-H Angle | ~110° |

Note: These are illustrative values based on typical DFT calculations for similar structures.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring system, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the quinoline ring, particularly the pyrimidine (B1678525) part, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.5 |

Note: These are illustrative values based on typical DFT calculations for similar structures.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and electrostatic potential. In this compound, the fluorine atom, being highly electronegative, is expected to carry a significant negative partial charge. The nitrogen atom of the amino group will also exhibit a negative charge, while the hydrogen atoms of the amino group and the carbon atom attached to the fluorine will be more electropositive. This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations can also predict various thermodynamic properties of the molecule at a given temperature. These include the standard enthalpy, entropy, and Gibbs free energy of formation. These parameters are essential for understanding the stability of the molecule and the energetics of reactions in which it may participate.

Table 3: Predicted Thermodynamic Parameters for this compound at 298.15 K (Illustrative)

| Parameter | Predicted Value |

| Standard Enthalpy (H°) | Varies (kJ/mol) |

| Standard Entropy (S°) | Varies (J/mol·K) |

| Gibbs Free Energy (G°) | Varies (kJ/mol) |

Note: The absolute values are highly dependent on the level of theory and basis set used in the calculation.

Quantum Chemical Investigations

Broader quantum chemical investigations would encompass a range of methods beyond standard DFT to refine the understanding of this compound's properties. This could include higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for more accurate energy calculations, albeit at a higher computational expense. These methods can provide benchmark data against which DFT results can be compared. Such studies are crucial for validating the chosen DFT functional and basis set for this class of molecules.

Prediction of Spectroscopic Properties through Theoretical Methods

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. For this compound, theoretical calculations can predict its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as C-H stretches, N-H bends, or the characteristic vibrations of the quinoline ring.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be estimated. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

NMR Spectra: Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The predicted chemical shifts are invaluable for interpreting experimental NMR data and confirming the connectivity and chemical environment of the atoms within the molecule.

Molecular Interaction Studies

The molecular structure of this compound, featuring a quinoline core with fluoro, methyl, and amine substituents, suggests a rich potential for various intermolecular interactions. These interactions are fundamental to its behavior in a biological or chemical system.

In the context of medicinal chemistry, quinoline derivatives are known to interact with a variety of biological receptors, often acting as inhibitors or modulators of enzyme activity. researchgate.netacs.org The interaction of a ligand like this compound with a receptor's binding site is governed by a combination of forces, including hydrophobic interactions, hydrogen bonding, and π-stacking. acs.orgmdpi.com

Molecular docking studies on similar quinoline derivatives have shown that the quinoline ring can fit into hydrophobic pockets of receptor proteins. mdpi.com The substituents on the quinoline ring play a crucial role in determining the specificity and strength of these interactions. For instance, the methyl group at the 7-position can enhance hydrophobic interactions, while the amino group at the 8-position and the fluoro group at the 6-position can modulate the electronic properties and hydrogen bonding capacity of the molecule.

Table 1: General Principles of Ligand-Receptor Interactions for Quinoline Derivatives

| Interaction Type | Description | Potential Role of this compound Substituents |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor, driven by the exclusion of water molecules. | The quinoline ring system and the methyl group can participate in hydrophobic interactions within the receptor's binding pocket. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The amino group (-NH2) at the 8-position can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The fluorine atom can also participate in weaker hydrogen bonds. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding site. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the receptor. | The distribution of electron density in the molecule, influenced by the electronegative fluorine atom and the nitrogen atoms, will dictate its electrostatic interactions. |

Hydrogen bonds and π-stacking are critical in defining the supramolecular chemistry of quinoline compounds. acs.org The amino group at the 8-position of this compound is a primary site for hydrogen bond donation. The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. nih.gov Intramolecular hydrogen bonding between the amino group and the quinoline nitrogen is also a possibility, which could influence the molecule's conformation.

The planar aromatic structure of the quinoline ring system is conducive to π-π stacking interactions. nih.gov These interactions can occur between two quinoline rings or between a quinoline ring and another aromatic system, such as those found in biological macromolecules. acs.org The presence of substituents can influence the geometry and energy of these stacking interactions. For example, the fluorine atom can affect the quadrupole moment of the aromatic ring, thereby modulating the nature of the π-stacking.

Table 2: Potential Hydrogen Bonding and π-Stacking in this compound

| Interaction | Participating Groups | Description |

| Intermolecular Hydrogen Bond (Donor) | 8-Amino group (-NH2) | The hydrogen atoms of the amino group can form hydrogen bonds with electronegative atoms (O, N) on other molecules. |

| Intermolecular Hydrogen Bond (Acceptor) | Quinoline Nitrogen | The lone pair of electrons on the quinoline nitrogen can accept a hydrogen bond from a donor group on another molecule. |

| π-π Stacking | Quinoline Ring System | The aromatic rings can stack in a parallel-displaced or T-shaped arrangement with other aromatic systems, contributing to the stability of molecular assemblies. |

Analysis of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics, including frequency conversion and optical switching. Quinoline derivatives have been investigated for their NLO potential. researchgate.net

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β). Polarizability describes the linear response of the electron cloud to an applied electric field, while hyperpolarizability describes the nonlinear response. Large values of hyperpolarizability are desirable for NLO applications.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate these properties. researchgate.net For quinoline derivatives, studies have shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response by increasing the ground-state polarization and the charge transfer within the molecule.

In this compound, the amino group acts as an electron donor and the quinoline ring system can act as an electron acceptor. The fluorine atom, being highly electronegative, can further influence the charge distribution. While specific computational data for this molecule is unavailable, related studies on other heterocyclic compounds provide a basis for what might be expected.

Table 3: Representative Computational NLO Data for a Generic Quinoline Derivative (Illustrative)

| Parameter | Symbol | Typical Calculated Value (a.u.) | Description |

| Dipole Moment | μ | 1 - 5 | A measure of the molecule's overall polarity. |

| Polarizability | α | 100 - 300 | Represents the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β | 100 - 2000 | Quantifies the second-order nonlinear optical response. |

Note: The values in this table are for illustrative purposes and are based on general findings for quinoline derivatives. Actual values for this compound would require specific computational analysis.

Structure Activity Relationship Sar Principles in Substituted Quinoline Scaffolds

Influence of Fluorine Substitution on Molecular Interactions and Electronic Properties

The introduction of a fluorine atom into a quinoline (B57606) scaffold can dramatically alter its physicochemical properties. researchgate.net Fluorine is the most electronegative element, and its presence significantly impacts the electronic distribution within the molecule. This high electronegativity can enhance interactions with biological targets and improve metabolic stability. researchgate.netacs.org

The substitution of a hydrogen atom with fluorine can lead to:

Enhanced Biological Activity: The incorporation of fluorine can increase the potency of a compound. For instance, studies have shown that fluorine substitution on a quinoline ring can significantly enhance antibacterial activity. orientjchem.org In some cases, fluorine-substituted derivatives outperform their chlorine and methyl-substituted counterparts in terms of potency. frontiersin.org

Altered Electronic Properties: Fluorine's strong electron-withdrawing inductive effect can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can affect drug-receptor interactions and cell membrane permeability. researchgate.netacs.org

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

| Property | Influence of Fluorine Substitution |

| Electronegativity | High, leading to strong inductive electron withdrawal. |

| Bond Strength (C-F) | High, contributing to increased metabolic stability. |

| Biological Activity | Often enhances potency and target-binding affinity. researchgate.netorientjchem.orgfrontiersin.org |

| Lipophilicity | Can increase lipophilicity, affecting cell permeability. |

Impact of Methyl Group Substitution on Scaffold Characteristics

The methyl group, while seemingly simple, can exert a profound influence on the characteristics of the quinoline scaffold through both steric and electronic effects.

Steric Effects: The size of the methyl group can influence the conformation of the molecule and its ability to fit into a biological target's binding site. This steric hindrance can be either beneficial or detrimental to activity, depending on the specific context.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. numberanalytics.com This can influence the reactivity of the quinoline ring, for example, by directing electrophilic substitution. numberanalytics.com

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on quinoline derivatives have shown that the position of the methyl group is crucial. For example, a methyl group at the 2-position of a quinoline moiety has been found to influence the optical and photochromic properties of certain polymers. researchgate.net In other cases, the presence of a methyl group has been associated with moderate biological activity compared to the more potent effects of electron-withdrawing groups. acs.org

Role of the 8-Amino Group in Molecular Recognition and Reactivity

The amino group at the 8-position of the quinoline ring plays a critical role in molecular recognition and reactivity. wikipedia.org This functional group can participate in various non-covalent interactions, which are fundamental to a molecule's biological activity.

Hydrogen Bonding: The 8-amino group can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological macromolecules like proteins and nucleic acids.

Chelation: The nitrogen atom of the 8-amino group, in conjunction with the quinoline ring's nitrogen, can chelate metal ions. This property is crucial for the mechanism of action of several quinoline-based compounds and can also be exploited in the design of metal-complexing agents. mdpi.com

Reactivity and Synthetic Utility: The 8-amino group can be readily derivatized, for instance, by forming amides, which serves as a versatile handle for further synthetic modifications. wikipedia.orgmdpi.com It can also act as a directing group in organic synthesis, facilitating the functionalization of the quinoline core. wikipedia.orgmdpi.com

The derivatives of 8-aminoquinoline (B160924) have been extensively studied, leading to the development of important therapeutic agents. wikipedia.org

General Principles of Substituent Effects on Quinoline Ring Systems

The reactivity and properties of the quinoline ring are governed by the interplay of its constituent benzene (B151609) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring is electron-withdrawing, making the quinoline system relatively electron-deficient. numberanalytics.com This inherent electronic nature dictates the outcome of chemical reactions.

Electrophilic Substitution: This type of reaction typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. The directing effect of the nitrogen atom generally favors substitution at the 5- and 8-positions. orientjchem.orgnumberanalytics.com

Nucleophilic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at the 2- and 4-positions. orientjchem.org

Influence of Substituents: The presence of substituents can significantly alter this reactivity pattern. numberanalytics.com

Electron-donating groups (EDGs) , such as methyl or methoxy (B1213986) groups, increase the electron density of the ring system, enhancing its reactivity towards electrophiles. acs.orgnumberanalytics.com

Electron-withdrawing groups (EWGs) , such as nitro or halogen groups, decrease the electron density, making the ring more susceptible to nucleophilic attack and generally deactivating it towards electrophilic substitution. acs.orgscribd.com

The following table summarizes the general effects of different substituent types on the quinoline ring:

| Substituent Type | Effect on Electron Density | Preferred Site of Electrophilic Attack | Preferred Site of Nucleophilic Attack |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Benzene Ring (5 & 8 positions) | - |

| Electron-Withdrawing (e.g., -NO₂, -F, -Cl) | Decreases | - | Pyridine Ring (2 & 4 positions) |

Quinoline as a Privileged Scaffold in Chemical Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. tandfonline.comnih.govresearchgate.net The quinoline ring system is a prime example of such a scaffold. tandfonline.comnih.govresearchgate.netnih.govresearchgate.net

The privileged nature of the quinoline scaffold can be attributed to several factors:

Structural Versatility: The quinoline ring can be readily and diversely functionalized at multiple positions, allowing for the generation of large libraries of compounds with a wide range of chemical and biological properties. researchgate.netfrontiersin.org

Three-Dimensional Shape: The planar, aromatic structure of the quinoline ring provides a rigid core that can be appropriately decorated with functional groups to achieve specific three-dimensional arrangements required for binding to various biological targets.

Proven Track Record: Numerous natural products and synthetic drugs containing the quinoline moiety have demonstrated a broad spectrum of pharmacological activities. nih.govnih.govnih.gov This history of success reinforces its status as a privileged scaffold and encourages its continued use in the design of new therapeutic agents. tandfonline.comnih.gov

The quinoline scaffold is a key component in a multitude of approved drugs and clinical candidates, underscoring its significant impact on modern medicinal chemistry. tandfonline.comnih.gov

Advanced Methodologies and Innovative Approaches in Quinoline Synthesis and Research

Sustainable and Green Chemistry Routes

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly applied to quinoline (B57606) synthesis. ijpsjournal.comacs.org These methods focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, and often, faster reaction rates.

Several studies have demonstrated the successful synthesis of quinoline derivatives under solvent-free conditions. researchgate.net For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be effectively carried out without a solvent. One approach utilizes o-benzenedisulfonimide (B1365397) as a non-volatile, recyclable Brønsted acid catalyst for the reaction between 2-aminoarylketones and various carbonyl compounds, yielding 2,3-disubstituted quinolines with good to excellent results. mdpi.com Another method employs Hβ zeolite, a heterogeneous catalyst, for the cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines. rsc.org This heterogeneous system allows for easy separation of the catalyst from the reaction mixture. rsc.org Furthermore, Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes has been achieved under metal- and solvent-free conditions, tolerating a range of functional groups, including fluoro and methyl groups. rsc.orgfao.org

Table 1: Examples of Solvent-Free Quinoline Synthesis

| Catalyst | Starting Materials | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| o-Benzenedisulfonimide | 2-Aminoarylketones + Carbonyl compounds | Heating | Recyclable, non-volatile acid catalyst | mdpi.com |

| Hβ Zeolite | Ketones + 2-Aminobenzophenones | Heating | Heterogeneous, reusable catalyst | rsc.org |

| Brønsted Acid (e.g., TsOH) | N-alkyl anilines + Alkynes/Alkenes | O₂ atmosphere | Metal-free, tolerates various functional groups | rsc.orgfao.org |

| Ionic Liquid ([bmim]HSO₄) | 2-Aminoarylketones + Carbonyl compounds | 50 °C | Substoichiometric catalyst amount, efficient | mdpi.com |

Recyclable Catalysts

The development of recyclable catalysts is a cornerstone of sustainable chemistry, addressing both economic and environmental concerns by allowing the catalyst to be recovered and reused over multiple cycles without significant loss of activity. acs.org

Nanocatalysis has emerged as a powerful tool in this domain. Magnetic nanoparticles, in particular, offer a significant advantage due to their easy separation from the reaction mixture using an external magnet. For example, nano copper oxide (CuO) powder has been used as an inexpensive and air-stable recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates. rsc.org This catalyst was shown to be reusable for up to four cycles. rsc.org Similarly, magnetic iron oxide nanoparticles functionalized with sulfonic acid groups (nano-Fe₃O₄@SiO₂–SO₃H) have been employed to catalyze the synthesis of pyrimido[4,5-b]quinolines in water. tandfonline.com

Zeolites, such as Hβ zeolite, also serve as robust, recyclable heterogeneous catalysts for quinoline synthesis under solvent-free conditions, maintaining their efficiency for up to five cycles. rsc.org In the realm of homogeneous catalysis, certain ionic liquids and acid catalysts like o-benzenedisulfonimide have been designed for recyclability, further promoting the green synthesis of quinolines. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. nih.govacs.org By using microwave irradiation, this method can significantly reduce reaction times from hours to minutes, often leading to improved yields and higher purity of the final products compared to conventional heating methods. nih.govingentaconnect.combenthamdirect.com

MAOS has been successfully applied to various classical and modern quinoline syntheses. For example, the Skraup synthesis of 7-amino-8-methylquinoline saw a dramatic decrease in reaction time when performed under microwave irradiation, even though the yield was not significantly improved. nih.gov Multicomponent reactions, which build complex molecules in a single step, are particularly well-suited for MAOS. The one-pot, three-component synthesis of novel benzo[f]pyrrolo[1,2-a]quinoline derivatives benefits from considerably shorter reaction times and reduced solvent consumption under microwave conditions. lew.ro This efficient, catalyst-free procedure has also been used to create hybrids of quinolines with other heterocyclic systems like dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Quinoline Derivative

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 7-amino-8-methylquinoline (Skraup) | Conventional | 4 hours | 45% | nih.gov |

| Microwave | 4 minutes | 40% | nih.gov | |

| Synthesis of Benzo[f]pyrrolo[1,2-a]quinoline derivative | Conventional | 12 days | <2% | lew.ro |

| Microwave | 120 minutes | Not specified, but significantly improved | lew.ro |

Transition Metal Catalysis in Quinoline Functionalization

Transition metal catalysis is a powerful tool for the direct functionalization of C-H bonds, providing an atom-economical way to modify the quinoline core. nih.gov This strategy avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives. mdpi.com Metals such as palladium, cobalt, and iridium are at the forefront of this research. researchgate.netacs.org

Palladium (Pd): Palladium catalysts are widely used for C-H activation and functionalization of the quinoline ring. rsc.org Palladium-catalyzed reactions can achieve selective arylation, alkenylation, and cyclization. acs.orgrsc.orgacs.org For instance, palladium-catalyzed aerobic oxidative annulation of allylbenzenes with anilines can produce functionalized 2-substituted quinolines. acs.org The site-selectivity of these reactions is a critical aspect, with quinoline N-oxides often being used as substrates to direct functionalization to specific positions, such as C8, a selectivity that is unusual for palladium. acs.org

Cobalt (Co): As a more abundant and less expensive first-row transition metal, cobalt has gained attention for C-H functionalization. acs.org Cobalt-catalyzed reactions, often using an aminoquinoline directing group, can couple sp² C-H bonds with alkynes and alkenes. acs.orgnih.gov For example, Co(III)-catalyzed C-8 olefination of quinoline-N-oxides has been demonstrated, showcasing the utility of cobalt in achieving specific functionalization. rsc.org

Iridium (Ir): Iridium catalysts are particularly known for their ability to catalyze C-H borylation reactions, which introduce a versatile boronic ester group onto the quinoline scaffold. This functional group can then be used in subsequent cross-coupling reactions to introduce a wide variety of substituents. Iridium-catalyzed borylation of quinolines has been studied to understand the steric and electronic effects that govern selectivity. mdpi.com

Table 3: Overview of Transition Metal-Catalyzed Quinoline Functionalization

| Metal Catalyst | Type of Reaction | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Arylation/Annulation | Quinoline N-oxides, Allylbenzenes | High C2 selectivity; can be directed to C8 | rsc.orgacs.orgacs.org |

| Cobalt (Co) | C-H Olefination/Amidation | Quinoline N-oxides, Phosphinic amides | Uses an earth-abundant metal; directing group strategy | nih.govrsc.org |

| Iridium (Ir) | C-H Borylation | Quinolines | Installs a versatile boronic ester handle for further functionalization | mdpi.com |

Superacid-Mediated Reactions

Superacids, which are acids stronger than 100% sulfuric acid, can promote reactions that are not feasible under normal acidic conditions. In quinoline synthesis, superacids like triflic acid (CF₃SO₃H) or a mixture of CF₃SO₃H and SbF₅ can activate substrates by creating highly reactive dicationic superelectrophilic intermediates. acs.orgnih.gov

This methodology has been used to synthesize quinolines from vinylogous imines derived from anilines and cinnamaldehydes. nih.govnih.gov In the presence of a superacid, these substrates undergo cyclization to form the quinoline ring. nih.gov The reaction mechanism is proposed to involve the formation of an iminium-carbenium dication, which then cyclizes. nih.govnih.gov Superacidic media can also be used for the selective ionic hydrogenation of quinoline to its 5,6,7,8-tetrahydro derivative using cyclohexane (B81311) as the hydrogen source. acs.orgfigshare.com This demonstrates the power of superacids to drive unique transformations in quinoline chemistry.

Chemoenzymatic and Asymmetric Synthesis for Enantiopure Quinoline Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods for chiral quinoline derivatives. nih.gov Chemoenzymatic and asymmetric catalytic approaches offer powerful routes to these complex molecules.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity. For the synthesis of quinolines, monoamine oxidase (MAO-N) biocatalysts have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. northumbria.ac.uk This enzymatic strategy is particularly effective for N-unsubstituted THQs and those with electron-donating substituents. northumbria.ac.uk Other enzymatic methods, such as those employing horseradish peroxidase or processes mimicking Friedländer condensation, are also being explored. northumbria.ac.ukresearchgate.net

Asymmetric Synthesis: This strategy relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For quinoline derivatives, asymmetric synthesis often targets the creation of chiral centers in a reduced ring, such as in tetrahydroquinolines. A facile route to asymmetric tetrahydroquinoline derivatives involves an inverse electron demand Diels-Alder reaction using a chiral Titanium(IV) complex as a Lewis acid catalyst. acs.orgnih.gov Additionally, chiral ligands that incorporate a quinoline motif are themselves used in asymmetric catalysis for a wide range of transformations, highlighting the dual role of the quinoline scaffold in medicinal chemistry and catalyst design. researchgate.net Quinine, a naturally occurring quinoline alkaloid, is a well-known chiral catalyst used in reactions like the Sharpless asymmetric dihydroxylation. wikipedia.org

Future Research Directions and Challenges in 6 Fluoro 7 Methylquinolin 8 Amine Research

Development of Novel Synthetic Pathways

While classical methods for quinoline (B57606) synthesis, such as the Skraup or Friedländer synthesis, provide foundational routes, future research should focus on developing more efficient, sustainable, and regioselective pathways for producing 6-Fluoro-7-methylquinolin-8-amine and its analogs. The synthesis of related 8-aminoquinoline (B160924) derivatives often involves multi-step procedures starting from substituted anilines. For instance, the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives has been carried out starting from the parent amine and reacting it with various aldehydes. mdpi.com

Future efforts could explore:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of the fluorine atom onto a pre-formed 7-methylquinolin-8-amine (B1267949) scaffold would be highly valuable. This avoids the need to carry the fluorine substituent through a multi-step synthesis.

Flow Chemistry: Utilizing microreactor or flow chemistry systems could enhance the safety and efficiency of nitration and reduction steps, which are often part of the synthetic sequence leading to the 8-amino group.

Catalytic C-H Activation: Research into transition-metal-catalyzed C-H activation could provide novel, direct routes to methylate or functionalize the quinoline core, potentially shortening synthetic pathways.

The synthesis of intermediates like 7-Methyl-8-nitroquinoline is a critical step, which is then followed by reduction to the corresponding amine. chemicalbook.com The challenge lies in creating these pathways to be robust and scalable for producing a library of derivatives for further study.

Exploration of Enhanced Reactivity and Selectivity in Derivatization

The 8-amino group is a key handle for derivatization, allowing for the construction of a diverse library of compounds. The reactivity of this amine is modulated by the electron-withdrawing fluorine at the 6-position and the electron-donating methyl group at the 7-position.

Future research should systematically explore:

Amide and Sulfonamide Coupling: The reaction of the 8-amino group to form amides and sulfonamides is a common derivatization strategy. nih.gov Studies focusing on how the electronic environment of this compound affects coupling efficiencies and the properties of the resulting products are needed. For example, 8-amidoquinoline derivatives are widely explored as fluorescent probes. nih.gov

Schiff Base Formation: The condensation of the primary amine with various aldehydes to form Schiff bases is a straightforward method to introduce structural diversity. mdpi.com Subsequent reduction of the imine provides access to secondary amines, further expanding the chemical space. mdpi.com

Metal Complexation: The 8-aminoquinoline scaffold, particularly when derivatized to form chelating structures like 8-hydroxyquinolines, is known for its ability to form stable metal complexes. acs.org Investigating the coordination chemistry of this compound derivatives could lead to new sensors or catalysts. The fluorine substituent could modulate the Lewis basicity of the quinoline nitrogen, influencing complex stability.

A key challenge is achieving selectivity in reactions, especially if other positions on the quinoline ring are to be modified without affecting the primary amine.

Advanced Computational Modeling for Predictive Chemistry

In silico methods are indispensable for accelerating the research and development of new chemical entities. Advanced computational modeling can provide deep insights into the properties of this compound and guide the design of its derivatives.

Key areas for computational exploration include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, and reactivity indices. This data can predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes or receptors. nih.gov Studies on other quinoline derivatives have successfully used this approach to identify potential inhibitors of targets like SARS-CoV-2 protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built. nih.gov These models can correlate structural features with biological activity, providing a predictive tool for designing more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the conformational stability of quinoline derivatives and their complexes with target proteins, providing insights into flexibility, hydrogen bonding patterns, and solvent accessible surface area over time. nih.gov

These computational tools can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Design of Next-Generation Quinoline-Based Molecular Systems

The this compound scaffold is a promising starting point for designing sophisticated molecular systems with tailored functions. The unique substitution pattern can be leveraged to create next-generation materials and therapeutic agents.

Future design directions could include:

Fluorescent Probes and Sensors: The quinoline ring is a well-established fluorophore. nih.govossila.com By attaching receptor moieties to the 8-amino group, it is possible to design chemosensors that exhibit a fluorescent response upon binding to specific analytes, such as metal ions like Zn²⁺. nih.gov The fluorine atom can be used to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield).

Anticancer Agents: Quinoline derivatives are extensively studied as potential anticancer agents, with some targeting enzymes like VEGFR-2. researchgate.net The 6-fluoro-7-methyl-8-amino scaffold could be elaborated with pharmacophores known to interact with cancer-related targets. Computational docking and QSAR studies would be instrumental in this design process. nih.gov

Bio-inspired Materials: Incorporating this quinoline moiety into larger molecular architectures, such as polymers or dendrimers, could lead to new materials with interesting optical or electronic properties for applications in organic electronics like OLEDs. ossila.com

The goal is to move beyond simple derivatives and construct integrated molecular systems where the this compound unit serves as a key functional component.

Addressing Challenges in Quinoline Scaffold Research (e.g., Factors affecting solubility and permeability of derivatives)

A significant hurdle in the development of quinoline-based compounds, particularly for biological applications, is their often poor aqueous solubility and membrane permeability. nih.govnih.gov These physicochemical properties are critical for bioavailability and efficacy.

Future research must proactively address these challenges:

Solubility Enhancement: The inherent hydrophobicity of the quinoline ring system often leads to low water solubility. mdpi.com Strategies to mitigate this include:

Derivatization: Introducing polar functional groups (e.g., carboxylic acids, hydroxyls, or polyethylene (B3416737) glycol chains) into the molecular structure. nih.gov

Formulation Approaches: Using solubilizing excipients like cyclodextrins, which can form inclusion complexes with the hydrophobic quinoline molecule to increase its apparent solubility in water. nih.govmdpi.com

Permeability Optimization: While increasing solubility is crucial, it can sometimes come at the cost of reduced membrane permeability—a phenomenon known as the solubility-permeability interplay. nih.gov A drug must be sufficiently soluble in the gut to dissolve, but also sufficiently lipophilic to cross cell membranes. Research should focus on finding an optimal balance. This involves:

Lipophilicity Modulation: Systematically varying substituents to fine-tune the compound's LogP value.

Prodrug Strategies: Masking polar groups to increase permeability, with the mask being cleaved in vivo to release the active compound.

Predictive Models: Developing and refining in silico models to accurately predict the solubility and permeability of new derivatives early in the design phase would be highly beneficial.

Addressing these solubility and permeability challenges is paramount for translating promising quinoline-based compounds from laboratory curiosities into functional applications.

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoro-7-methylquinolin-8-amine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is the Gould-Jacobs reaction, where a fluoro-substituted aniline undergoes cyclocondensation with a β-keto ester. Reaction conditions such as temperature (e.g., controlled heating at 120–150°C), solvent polarity (e.g., DMF or acetic acid), and catalyst selection (e.g., Lewis acids like ZnCl₂) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates or byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming molecular structure, with fluorine coupling patterns (e.g., ⁶J coupling constants) providing insights into substituent positions.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity and intermolecular interactions.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- FTIR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹).

Cross-referencing these techniques ensures structural accuracy .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving substituent positions on the quinoline ring?

Answer:

Contradictions often arise from steric/electronic effects or assay variability. To address this:

- Systematic Substituent Scanning : Synthesize analogs with fluorine or methyl groups at varying positions (e.g., C6 vs. C7) and compare bioactivity.

- Computational Modeling : Use DFT calculations to map electrostatic potentials and steric hindrance.

- Meta-Analysis : Aggregate data from multiple studies (e.g., antifungal assays in ) to identify trends obscured by experimental noise. For example, the C7-methyl group in this compound may enhance membrane permeability compared to C5/C6 analogs .

Advanced: What methodological approaches are used to assess the compound's potential in environmental pollutant detection?

Answer:

- Fluorescent Probe Design : Functionalize the quinoline core with electron-withdrawing groups (e.g., –F) to enhance binding affinity for heavy metals (e.g., Hg²⁺).

- Chromatography Coupling : Use HPLC-UV/Vis or LC-MS to quantify pollutant interactions.

- Limit of Detection (LOD) Studies : Optimize pH and solvent conditions to improve sensitivity. For instance, highlights quinoline derivatives as effective chelators for environmental monitoring .

Advanced: How to design experiments to evaluate electronic properties for material science applications?

Answer:

- Optoelectronic Characterization : Measure absorbance/emission spectra (e.g., λmax shifts in fluorescence) to assess π-conjugation and bandgap tuning.

- Electrochemical Analysis : Perform cyclic voltammetry to determine HOMO/LUMO levels.

- Thin-Film Fabrication : Deposit the compound onto substrates (e.g., ITO glass) and test charge-carrier mobility. notes quinolines as promising candidates for optoelectronic materials due to their rigid aromatic structure .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation.

- Solubility : Use anhydrous DMSO or DMF for stock solutions to minimize hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced: What strategies optimize catalytic activity when incorporating this compound into transition metal complexes?

Answer:

- Ligand Design : Modify the NH₂ group to enhance metal coordination (e.g., introducing pyridine or phosphine donors).

- Catalytic Screening : Test complexes with Pd, Cu, or Ru in cross-coupling reactions.

- Kinetic Studies : Monitor turnover frequency (TOF) and activation energy (Ea) to refine catalytic cycles. demonstrates quinoline-amine ligands’ efficacy in stabilizing metal centers .

Advanced: How to evaluate the compound's role in fluorescent probe development for cellular imaging?

Answer:

- Cell Permeability Assays : Use confocal microscopy to track intracellular localization (e.g., mitochondrial vs. nuclear targeting).

- Photostability Testing : Compare bleaching rates under continuous illumination.

- Toxicity Profiling : Conduct MTT assays to ensure biocompatibility. highlights quinolines’ utility in bioimaging due to their tunable emission properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.